molecular formula C80H143F3N22O22 B576275 [Ala9]-Autocamtide 2 CAS No. 167114-91-2

[Ala9]-Autocamtide 2

Cat. No.: B576275
CAS No.: 167114-91-2
M. Wt: 1611.8
InChI Key: AQERPQDFAQEHFS-PNTPNKCPSA-N
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Description

Significance of CaMKII in Intracellular Signaling Networks

CaMKII is integral to a vast array of cellular functions, underscoring its importance in physiological and pathophysiological processes. In the central nervous system, CaMKII is highly concentrated and essential for synaptic plasticity, the molecular basis for learning and memory. researchgate.net It is a major protein component of the postsynaptic density (PSD), a complex of proteins at the postsynaptic terminal of excitatory synapses, where it interacts with and phosphorylates numerous substrates, including ion channels and receptors. nih.gov

Beyond the nervous system, CaMKII is involved in regulating diverse cellular processes such as cell cycle, fertilization, gene expression, and apoptosis. nih.gov In the cardiovascular system, CaMKII is a key regulator of excitation-contraction coupling, heart rate, and hypertrophic signaling. nih.govfrontiersin.org Its dysregulation has been implicated in various diseases, including cardiac arrhythmias, heart failure, and neurological disorders. nih.gov The multifaceted roles of CaMKII highlight its significance as a central node in intracellular signaling networks. wisdomlib.org

Mechanisms of CaMKII Activation and Autoregulatory Processes

The activity of CaMKII is tightly regulated by a sophisticated series of intramolecular and intermolecular events. The enzyme exists as a large holoenzyme complex, typically composed of 12 subunits arranged in two stacked hexameric rings. mdpi.com Each subunit consists of a catalytic domain, a regulatory domain, and an association domain that facilitates oligomerization.

Under basal conditions, with low intracellular Ca2+ levels, CaMKII is in an inactive, autoinhibited state. frontiersin.org This is maintained by the binding of the regulatory domain to the catalytic domain, which blocks substrate access to the active site. nih.gov

Activation of CaMKII is initiated by an increase in intracellular Ca2+ concentration. The binding of Ca2+/calmodulin (CaM) to the regulatory domain induces a conformational change that displaces it from the catalytic domain, thereby relieving autoinhibition and activating the kinase. mdpi.com

A key feature of CaMKII regulation is its ability to undergo autophosphorylation. Once activated by Ca2+/CaM, adjacent subunits within the holoenzyme can phosphorylate each other at a critical threonine residue (Thr286 in the α isoform). mdpi.com This autophosphorylation has two major consequences:

It increases the affinity of CaMKII for CaM by over 1000-fold, effectively trapping the bound CaM. frontiersin.org

It converts the enzyme into a partially active state that persists even after Ca2+ levels decline and CaM dissociates. This Ca2+/CaM-independent activity is referred to as autonomous activity. mdpi.comfrontiersin.org

This molecular memory mechanism allows CaMKII to remain active for a period after the initial Ca2+ signal has dissipated, thereby prolonging its downstream effects. Further regulation occurs through other post-translational modifications, such as oxidation, and through interactions with various binding proteins that can modulate its activity and subcellular localization. nih.govfrontiersin.org

Overview of Peptide-Based Modulators and Their Role in CaMKII Research

Peptide-based modulators have been instrumental in elucidating the complex roles of CaMKII in cellular signaling. These peptides are often designed based on the amino acid sequences of CaMKII itself or its interacting proteins. They can act as either substrates or inhibitors, providing powerful tools to probe the kinase's function with high specificity.

Substrate peptides , such as Autocamtide 2, are derived from the autophosphorylation site of CaMKII and serve as specific targets for the kinase in in vitro assays. abbiotec.commedchemexpress.com They are invaluable for measuring CaMKII activity and for screening potential inhibitors.

Inhibitory peptides are designed to block CaMKII activity. A prominent example is [Ala9]-Autocamtide 2, also known as Autocamtide-2-Related Inhibitory Peptide (AIP). frontiersin.orgcreative-peptides.com This peptide is a potent and highly specific inhibitor of CaMKII. rndsystems.com By substituting a key threonine residue with alanine (B10760859), it can bind to the active site without being phosphorylated, thereby competitively inhibiting the binding of other substrates. The development of such specific modulators has been crucial for dissecting the precise contributions of CaMKII to various cellular processes, from synaptic plasticity to cardiac function. frontiersin.org

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUUQMNJOVWRNY-HAOWUBAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H143F3N22O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1822.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Derivation of Ala9 Autocamtide 2

Discovery and Characterization of Autocamtide-2 (B15508805) as a Selective CaMKII Substrate

Autocamtide-2 is recognized as a highly selective peptide substrate for Calcium/Calmodulin-dependent protein kinase II (CaMKII) medchemexpress.comscbt.comscbt.com. Its amino acid sequence, KKALRRQETVDAL, is derived from a region associated with CaMKII autophosphorylation sites promega.co.uk. The peptide's unique sequence is engineered to promote high-affinity binding to CaMKII, facilitating its phosphorylation by the enzyme scbt.com. This interaction leads to significant conformational changes within CaMKII, thereby modulating its enzymatic function and enabling precise signal transduction scbt.com. The specificity of Autocamtide-2 for CaMKII is a key characteristic, allowing researchers to use it in activity assays to monitor CaMKII function medchemexpress.compromega.co.uk. CaMKII itself is known to phosphorylate a wide array of proteins, impacting cellular proliferation, differentiation, and survival medchemexpress.com.

Rational Design and Enzymatic Implications of Alanine (B10760859) Substitution at Position 9

The development of [Ala9]-Autocamtide 2, more commonly known as Autocamtide-2-Related Inhibitory Peptide (AIP), stems from the rational design principle of modifying known CaMKII substrates to create inhibitors frontiersin.orgsigmaaldrich.comnih.govapexbt.comnih.govanaspec.comfrontiersin.orgnih.gov. AIP is a direct analog of Autocamtide-2, where the phosphorylatable threonine residue at position 9 (Thr9) has been substituted with alanine frontiersin.orgsigmaaldrich.comnih.govapexbt.comnih.govanaspec.comeur.nl. This single amino acid substitution renders the peptide nonphosphorylatable by CaMKII.

The enzymatic implications of this modification are profound. By preventing phosphorylation at this critical site, AIP acts as a potent and selective competitive inhibitor of Autocamtide-2 nih.gov. It binds to the active site of CaMKII, blocking the access of natural substrates and thereby inhibiting kinase activity sigmaaldrich.comnih.govapexbt.comfrontiersin.org. The design strategy leverages the understanding of CaMKII substrate recognition motifs; modifications at specific positions, such as the introduction of alanine, can significantly alter kinetic parameters like Vmax/Km nih.gov. This alanine substitution at position 9 is crucial for AIP's inhibitory function, as it competes with the natural phosphorylation process nih.gov.

Table 1: Enzymatic Activity and Selectivity of AIP (Autocamtide-2-Related Inhibitory Peptide)

ParameterValueReference(s)
IC50 against CaMKII40 nM sigmaaldrich.comapexbt.com
IC50 for CaMKII autophosphorylation100 nM apexbt.com
Potency relative to CaMK-(281-302Ala286)50 times greater nih.gov
Potency relative to KN-93500 times greater nih.gov
Selectivity over PKC, PKA, CaMKIV>100-fold frontiersin.orgnih.govapexbt.comnih.gov
Inhibition Type (vs. Autocamtide-2)Competitive nih.gov
Inhibition Type (vs. Syntide-2)Non-competitive nih.gov
Complete Inhibition of CaMKII Activity (at)1 µM nih.govapexbt.com

The strategic placement of alanine residues is a common approach in peptide engineering to modulate enzyme interactions nih.govunipd.itresearchgate.netprinceton.edu. In the case of AIP, the substitution at position 9 effectively converts a substrate into a competitive inhibitor, highlighting the precise control achievable through rational design.

Nomenclature and Classification within the Autocamtide-Related Inhibitory Peptide (AIP) Family

The nomenclature "Autocamtide-2-Related Inhibitory Peptide" (AIP) clearly indicates its lineage and function frontiersin.orgsigmaaldrich.comnih.govapexbt.comnih.govfrontiersin.orgnih.goveur.nl. AIP is directly derived from Autocamtide-2, a known substrate of CaMKII, by introducing an alanine substitution at the ninth amino acid residue frontiersin.orgnih.govapexbt.comnih.govanaspec.comeur.nl. This modification transforms the peptide from a substrate into a potent inhibitor of CaMKII nih.govapexbt.com.

AIP belongs to a class of "substrate-based inhibitors" frontiersin.orgnih.gov. These peptides are designed by mimicking the substrate recognition sequences of kinases but incorporating modifications that prevent or hinder the catalytic reaction, thereby acting as inhibitors. Autocamtide-2 itself is classified as a peptide, a peptide derivative, an enzyme substrate, and an inhibitor medchemexpress.com. AIP, as a direct analog with inhibitory properties, is thus classified as a peptide inhibitor and a CaMKII inhibitor sigmaaldrich.comapexbt.comnih.gov. The term "Autocamtide-Related Inhibitory Peptide (AIP) Family" is apt, as other related peptides, such as AC3-I (derived from Autocamtide-3), are also generated by similar alanine substitutions at the phosphorylatable threonine residue frontiersin.orgnih.gov. These peptides collectively represent a family of rationally designed molecules targeting CaMKII through substrate mimicry.

Molecular Mechanisms of Camkii Inhibition by Ala9 Autocamtide 2

Substrate Competitive Inhibition of CaMKII Catalytic Activity

The primary mechanism by which [Ala9]-Autocamtide 2 exerts its inhibitory effect on CaMKII is through substrate competitive inhibition. anaspec.comnih.gov This mode of inhibition is contingent on the inhibitor directly competing with the enzyme's natural substrates for binding to the active site.

Interaction with the CaMKII Substrate Binding Site

This compound functions by directly interacting with the substrate-binding site of CaMKII. nih.gov The activation of CaMKII by Ca2+/calmodulin exposes the substrate-binding pocket, allowing for the binding of substrates. biorxiv.orgbiorxiv.org this compound, mimicking the endogenous substrate, occupies this site, thereby preventing the authentic substrates from binding and being phosphorylated. Research suggests that CaMKII possesses at least two distinct substrate-binding sites, and this compound specifically targets the site for endogenous substrates like the autophosphorylation site. nih.gov

Kinetic Characterization of Competitive Inhibition Against Specific Substrates (e.g., Autocamtide-2 (B15508805), CaMK-(281-289))

Kinetic analyses have demonstrated that the inhibition of CaMKII by this compound is competitive with respect to substrates that bind to the same site, such as Autocamtide-2 and CaMK-(281-289). nih.gov This competitive relationship signifies that the inhibitor and these substrates are mutually exclusive in their binding to the enzyme's active site. An increase in the concentration of these substrates can overcome the inhibitory effect of this compound.

Analysis of Noncompetitive Inhibition Against ATP/Mg2+ and Other Exogenous Substrates (e.g., Syntide-2)

Interestingly, the inhibitory action of this compound is noncompetitive with respect to ATP/Mg2+ and certain exogenous substrates like Syntide-2. nih.govnih.gov This noncompetitive inhibition indicates that this compound does not bind to the ATP-binding site and that its binding does not prevent the binding of substrates like Syntide-2. This has led to the proposal that CaMKII has a separate binding site for substrates like Syntide-2, distinct from the one targeted by this compound. nih.govnih.gov The inhibition is also unaffected by the presence or absence of Ca2+/calmodulin. nih.gov

Selectivity and Specificity Profile

A crucial aspect of any inhibitor is its selectivity for the target enzyme. This compound exhibits a high degree of selectivity and specificity for CaMKII.

Differential Effects on Other Protein Kinases (e.g., PKA, PKC, CaMKIV)

Studies have shown that this compound is highly selective for CaMKII. At concentrations that completely inhibit CaMKII activity (e.g., 1 µM), it does not significantly affect the activity of other protein kinases, including cyclic AMP-dependent protein kinase (PKA), protein kinase C (PKC), and calmodulin-dependent protein kinase IV (CaMKIV). nih.govcpcscientific.comtocris.com This high specificity makes it a valuable tool for dissecting the specific roles of CaMKII in cellular processes.

KinaseEffect of this compound (AIP)
CaMKIIPotent Inhibition (IC50 = 40 nM) cpcscientific.comtocris.comsigmaaldrich.com
PKANo significant effect nih.govcpcscientific.comtocris.com
PKCNo significant effect nih.govcpcscientific.comtocris.com
CaMKIVNo significant effect nih.govcpcscientific.comtocris.com

Comparative Potency Analysis with Other CaMKII Inhibitors (e.g., [Ala286]-CaM Kinase II Inhibitor, KN-93)

When compared to other known CaMKII inhibitors, this compound demonstrates superior potency. Research indicates that it is approximately 50 times more potent than [Ala286]-CaM Kinase II Inhibitor (281-301) and about 500 times more potent than KN-93 under the same assay conditions. nih.govsigmaaldrich.com This highlights its efficacy as a highly potent inhibitor of CaMKII.

InhibitorRelative Potency
This compound (AIP)IC50 = 40 nM cpcscientific.comtocris.comsigmaaldrich.com
[Ala286]-CaM Kinase II Inhibitor~50-fold less potent than AIP nih.govsigmaaldrich.com
KN-93~500-fold less potent than AIP nih.gov

Allosteric or Conformational Influences on CaMKII Stability and Activity

The activity of Calcium/Calmodulin-dependent protein kinase II (CaMKII) is intricately regulated by a series of conformational changes that modulate its stability and catalytic function. plos.orgnih.gov In its basal, autoinhibited state, the enzyme's regulatory domain physically blocks the substrate-binding site, preventing phosphorylation of target proteins. nih.govnih.gov Activation is a multi-step process initiated by the binding of Calcium/Calmodulin (Ca²⁺/CaM), which displaces the regulatory domain and exposes the catalytic site. nih.govplos.org This initial activation can be prolonged through autophosphorylation at a key threonine residue (Thr286 in the α isoform), which prevents the regulatory domain from re-binding even after Ca²⁺/CaM dissociates, creating a constitutively active or "autonomous" state. nih.govmpfi.org

This compound, also known as Autocamtide-2-Related Inhibitory Peptide (AIP), functions as a potent and highly specific inhibitor by directly engaging with the conformational machinery of CaMKII. medchemexpress.compeptide.com As a nonphosphorylatable analog of the substrate Autocamtide-2, it is designed based on the CaMKII regulatory region that normally binds to the catalytic site. scbt.comnih.gov this compound exerts its inhibitory effect by binding to the substrate-binding groove (specifically the T-site) of the CaMKII catalytic domain. nih.gov This occupation of the active site mimics a substrate-bound state but prevents the subsequent phosphorylation and dissociation steps.

The binding of peptides like Autocamtide-2 induces measurable conformational shifts in the kinase. For instance, electron paramagnetic resonance spectroscopy studies have shown that the binding of the parent substrate, Autocamtide-2, increases the mobility and alters the equilibrium of the R3 segment of the regulatory domain, reflecting a distinct conformational change. nih.gov By binding to this same site without being phosphorylated, this compound effectively traps the kinase in a specific, inactive conformation. This prevents genuine substrates from accessing the catalytic site and blocks the kinase's activity.

The allosteric and conformational nature of this inhibition is further highlighted by its relationship with other CaMKII-interacting proteins. For example, the inhibitory effect of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B on CaMKII activity is competitive with the Autocamtide-2 substrate. nih.gov This suggests that the binding of NR2B and this compound are mutually exclusive, likely due to overlapping binding sites or allosterically-induced conformations that prevent the other from binding. nih.gov Conversely, other proteins can allosterically promote a conformation that favors substrate binding. The F-actin-binding protein α-actinin, for instance, can bind to the CaMKII regulatory domain and activate the phosphorylation of Autocamtide-2 in a calcium-independent manner. nih.gov This indicates that the conformational state of CaMKII, and thus its susceptibility to inhibition by this compound, can be influenced by a network of interacting proteins that allosterically control the enzyme's stability and activity.

Table 1: Research Findings on the Interaction of Autocamtide-2 and Related Peptides with CaMKII

Interacting Molecule Effect on CaMKII Key Finding Competitive Interactions Reference(s)
This compound (AIP) Inhibition Acts as a potent and specific nonphosphorylatable inhibitor by binding to the T-site. N/A medchemexpress.compeptide.comnih.gov
Autocamtide-2 (Substrate) Activation/Phosphorylation Binding induces conformational shifts in the R3 segment of the regulatory domain. Competitive with NR2B binding. nih.govnih.gov
NR2B Subunit Inhibition Inhibits CaMKII activity. Competitive with Autocamtide-2. nih.gov
α-Actinin Activation Binds CaMKII regulatory domain and promotes phosphorylation of Autocamtide-2. Competes with Ca²⁺/CaM for activation. nih.gov

Table of Mentioned Compounds

Methodological Applications in Biochemical and Cellular Research

Utilization in In Vitro CaMKII Activity Assays

[Ala9]-Autocamtide 2 is a cornerstone in the quantitative assessment of CaMKII enzymatic activity. Its sequence mimics a critical phosphorylation site within the CaMKII regulatory domain, making it an ideal substrate for in vitro kinase assays.

In vitro kinase assays commonly employ this compound as a substrate to measure the catalytic output of CaMKII. These assays typically involve incubating purified CaMKII with the peptide substrate in the presence of ATP, calcium, and calmodulin. The rate of phosphorylation of the peptide is then quantified, often using radioactive labeling or alternative detection methods.

More recently, non-radioactive methods have been developed using Autocamtide-2 (B15508805). An HPLC-MS method allows for the precise quantification of both the unphosphorylated Autocamtide-2 (AC-2) and its phosphorylated form (PAC-2). This method has demonstrated a lower limit of quantification (LLOQ) of 0.26 µM for AC-2 and 0.12 µM for PAC-2, with reported precision within 15% and accuracy within ±15% nih.gov.

Traditional filter-based assays, such as those utilizing P81 cation exchange paper, are frequently employed to capture and quantify phosphorylated peptide substrates. In these protocols, the reaction is stopped by spotting the mixture onto P81 paper, which retains the positively charged, phosphorylated peptides. After washing away unincorporated ATP and unbound enzyme, the amount of incorporated radioactivity (typically from [γ-32P]ATP) on the peptide is measured plos.org. Autocamtide-2 serves as a suitable peptide substrate in these filter-binding assays, allowing for robust quantification of CaMKII activity by measuring the rate of peptide phosphorylation plos.org.

The high specificity of this compound for CaMKII is crucial for validating the specificity of kinase activity assays. Studies have shown that CaMKII phosphorylates Autocamtide-2 with a Km of 2 µM, whereas other kinases exhibit significantly lower activity towards this peptide. For instance, Protein Kinase C (PKC) has a Km greater than 50 µM, and Protein Kinase A (PKA) demonstrates no detectable activity on Autocamtide-2 abbiotec.com. Furthermore, this compound has been reported to have no effect on Protein Kinase A (PKA), Protein Kinase C (PKC), and CaM Kinase IV sigmaaldrich.comcpcscientific.com. This distinct substrate preference allows researchers to confidently attribute measured phosphorylation events to CaMKII activity, distinguishing it from the actions of other kinases present in complex biological samples.

Probing CaMKII-Mediated Intracellular Signaling Pathways

Beyond direct activity measurements, this compound is instrumental in dissecting the complex downstream effects of CaMKII activation on cellular signaling pathways. As a potent inhibitor, it allows researchers to block CaMKII activity and observe the resulting changes in cellular processes.

This compound, with its reported IC50 of 40 nM as a CaMKII inhibitor, is a valuable tool for modulating CaMKII activity in cellular contexts sigmaaldrich.comcpcscientific.com. Researchers can use this peptide to selectively inhibit CaMKII and subsequently analyze the phosphorylation status of its known downstream substrates or assess the impact on enzyme activation states. For example, it can be employed to "quench" CaMKII-induced phosphorylation of specific proteins, such as recombinant synGA (a GTPase-activating protein), thereby helping to confirm CaMKII's role in that particular phosphorylation event sigmaaldrich.com. By inhibiting CaMKII with this compound, researchers can investigate how the absence of CaMKII activity affects the phosphorylation of other proteins within a signaling network, providing insights into substrate specificity and pathway regulation.

The ability of this compound to effectively modulate CaMKII activity makes it a critical reagent for dissecting signaling cascades. In cellular models, such as neonatal hippocampal slice cultures, it has been used to investigate the influence of CaMKII on processes like oxidative stress and neural cell death following hypoxia-ischemia sigmaaldrich.com. By applying this compound, researchers can specifically block CaMKII's contribution to these pathways and observe the downstream consequences, such as altered levels of oxidative stress markers or changes in cell survival rates. This approach allows for the systematic deconvolution of complex signaling networks, pinpointing the specific roles of CaMKII in various physiological and pathological conditions, including neurotransmitter release and neuronal plasticity abbiotec.commedchemexpress.com.

Employment in Functional Perturbation Studies within Cellular Models

Peptide-based modulators like autocamtide-2 analogs are valuable tools for dissecting complex cellular signaling pathways. By selectively inhibiting or activating specific enzymes or protein interactions, researchers can elucidate the functional roles of these targets in various cellular contexts. The autocamtide-2 scaffold, and its derivatives such as AIP, have been instrumental in understanding the multifaceted roles of CaMKII.

Modulating Intracellular Calcium Dynamics and Cycling Kinetics

Calmodulin-dependent Protein Kinase II (CaMKII) is a crucial downstream effector of intracellular calcium (Ca2+) signaling, playing a pivotal role in processes ranging from neuronal plasticity to cardiac function and cell cycle regulation mdpi.comnih.govresearchgate.net. CaMKII is activated by the binding of Ca2+-calmodulin complexes, which then leads to the phosphorylation of various target proteins. Consequently, inhibitors of CaMKII activity, such as autocamtide-2 analogs, are employed to perturb and study these calcium-dependent signaling cascades.

Research utilizing autocamtide-2-related inhibitory peptide (AIP), a non-phosphorylatable analog of autocamtide-2, has demonstrated its ability to inhibit CaMKII activity with high specificity nih.govapexbt.comsigmaaldrich.com. In cellular models, the inhibition of CaMKII by AIP has been shown to influence calcium handling. For instance, in cardiac myocytes, CaMKII activation is implicated in oxidative stress-induced afterdepolarizations (EADs and DADs) by facilitating calcium influx nih.gov. The use of AIP, alongside other CaMKII inhibitors like KN-93, was shown to prevent these calcium-mediated electrical abnormalities nih.gov. Furthermore, CaMKII activity is involved in the calcium response pathways that link fertilization Ca2+ signals to meiotic resumption and cortical granule exocytosis in mouse oocytes; inhibition of CaMKII by myristoylated-AIP negatively affected these processes researchgate.net. These findings highlight the utility of autocamtide-2 analogs in dissecting the intricate relationship between CaMKII activity and intracellular calcium dynamics.

Investigating Effects on Cellular Bioenergetics and Mitochondrial Redox Potential

The role of CaMKII extends beyond calcium signaling to influence cellular energy metabolism. Studies investigating the impact of CaMKII inhibition on cellular bioenergetics and mitochondrial function have provided valuable insights. Specifically, research on sinoatrial nodal pacemaker cells (SANCs) has indicated that CaMKII activity is linked to mitochondrial function and ATP production plos.org.

Application of CaMKII inhibitors, including AIP and KN-93, led to a decrease in oxygen (O2) consumption in SANCs, suggesting a reduction in cellular respiration and ATP turnover plos.org. This effect was not observed with KN-92, an inactive analog of KN-93, underscoring the specificity of CaMKII inhibition plos.org. Furthermore, treatment with AIP was found to decrease flavoprotein fluorescence, which serves as an index of the mitochondrial redox potential plos.org. These observations suggest that CaMKII plays a role in regulating mitochondrial activity and cellular energy status, making its inhibitors valuable tools for studying these processes.

Table 1: Effects of CaMKII Inhibition on Mitochondrial Function in SANCs

Treatment (CaMKII Inhibitor)Effect on O2 ConsumptionEffect on Flavoprotein Fluorescence (Mitochondrial Redox Potential)Reference
KN-93DecreasedNot specified plos.org
AIP (10 µmol/L)DecreasedDecreased plos.org
W-7DecreasedNot specified plos.org
KN-92 (Control)No significant decreaseNot specified plos.org

Studying Impacts on Cellular Proliferation and Differentiation

CaMKII has been implicated in the regulation of cellular proliferation and differentiation across various cell types, including cancer cells and developmental systems mdpi.comtandfonline.comnih.govresearchgate.net. Autocamtide-2 analogs, by inhibiting CaMKII, have been employed to investigate these effects.

In colon cancer cell lines, the CaMKII-specific inhibitor KN-93 was shown to decrease cancer cell proliferation nih.gov. Similarly, in metatarsal cultures of growth plate chondrocytes, both KN-93 and the cell-permeable autocamtide-2-related inhibitory peptide II (pAIP-II) demonstrated a dose-dependent inhibition of bone outgrowth, indicating a role for CaMKII in chondrocyte proliferation and differentiation researchgate.net. Research in prostate cancer cells suggests that CaMKII is involved in cell survival and can promote cell growth, with its overexpression leading to resistance to apoptosis and progression to an androgen-independent state tandfonline.com. These findings collectively demonstrate that CaMKII activity is a significant determinant of cellular proliferation and differentiation, and its inhibition via autocamtide-2 analogs provides a methodological approach to study these critical cellular behaviors.

Table 2: Impact of CaMKII Inhibition on Cellular Proliferation and Growth

Cell Type/SystemCaMKII Inhibitor UsedReported Effect on Proliferation/GrowthReference
HCT116 (Colon Cancer Cells)KN-93Decreased proliferation nih.gov
Growth Plate Chondrocytes (Metatarsal Culture)KN-93Dose-dependently inhibited bone outgrowth researchgate.net
Growth Plate Chondrocytes (Metatarsal Culture)pAIP-IIDose-dependently inhibited bone outgrowth researchgate.net

Compound List

this compound

Autocamtide-2

Autocamtide-2-related inhibitory peptide (AIP)

Myristoylated autocamtide-2-related inhibitory peptide II (pAIP-II)

KN-93

KN-92

W-7

KN-62

Syntide-2

TatCNt21a inhibitory peptide

TatR control peptide

TatSc control peptide

FK506

ST0-609

Impact on Diverse Biological Processes and Physiological Systems

Endocrine and Metabolic Pathways

Effects on Calcium-Induced Insulin (B600854) Secretion from Pancreatic Islets

Calcium/calmodulin-dependent protein kinase II (CaMKII) plays a critical role in the regulation of insulin secretion from pancreatic beta cells. CaMKII is activated in response to elevated intracellular calcium concentrations ([Ca²⁺]cyt), which are triggered by glucose stimulation. This activation is crucial for amplifying calcium influx and promoting the release of insulin granules plos.orgmdpi.com. CaMKII has been shown to promote calcium-dependent intracellular calcium release and to enhance the coupling of calcium entry to insulin secretion plos.orgnih.gov.

[Ala9]-Autocamtide 2 is recognized as a potent and specific nonphosphorylatable inhibitor of CaMKII peptide.com. Studies utilizing related CaMKII inhibitors, such as autocamtide-2-related inhibitory peptide (AIP) and [Ala286]CaMK 281-302, have demonstrated that these compounds strongly inhibit calcium-induced insulin secretion from electropermeabilized pancreatic islets. This inhibition correlates with a reduction in CaMKII activation nih.gov. Furthermore, the inhibition of CaMKII in pancreatic beta cells has been shown to reduce glucose-stimulated calcium influx and insulin secretion, impacting glucose tolerance mdpi.comnih.gov. These findings underscore the significance of CaMKII in the intricate process of insulin exocytosis within beta cells, a process that this compound, as a specific CaMKII inhibitor, is positioned to modulate.

Skeletal Muscle Function and Exercise Physiology

Assessment of CaMKII Activity Modulation in Skeletal Muscle Samples

Calcium/calmodulin-dependent protein kinase II (CaMKII) is implicated in regulating skeletal muscle function and metabolism, particularly during exercise. Research in human skeletal muscle has indicated that exercise can lead to significant changes in CaMKII activity. Specifically, during exercise, the autonomous activity of CaMKII, which is independent of calcium and calmodulin, shows an increase. This autonomous activity is thought to play a role in the kinase's function in contracting muscle nih.gov.

Studies have quantified these changes, revealing that while maximal CaMKII activity (in the presence of calcium and calmodulin) may not change significantly during exercise, the autonomous CaMKII activity can increase. For instance, after 40 minutes of exercise at approximately 76% of peak oxygen uptake, autonomous CaMKII activity increased from a resting baseline. Furthermore, CaMKII autophosphorylation at the Thr287 site, a marker of its activation state, was found to be elevated during exercise nih.gov. These findings suggest that exercise modulates CaMKII activity in skeletal muscle, potentially influencing muscle adaptation and metabolic responses.

ParameterResting State5 min Post-Exercise40 min Post-Exercise
Autonomous CaMKII Activity (% of maximal)9 ± 1%9 ± 1%17 ± 1%
CaMKII Autophosphorylation (Thr287)BaselineIncreasedSignificantly Higher

Bone and Tooth Biology

Investigation of Dentin Phosphophoryn (DPP)-Mediated Signaling and Smad Protein Activation in Mesenchymal Cells

Dentin phosphophoryn (DPP), a major noncollagenous protein found in the dentin matrix, has been shown to influence mesenchymal cell differentiation towards an osteogenic lineage. DPP treatment can stimulate the release of intracellular calcium (Ca²⁺), which in turn triggers the activation of Ca²⁺-calmodulin-dependent protein kinase II (CaMKII) nih.govnih.gov. Activated CaMKII plays a pivotal role in downstream signaling cascades, including the phosphorylation of Smad1 and its subsequent translocation into the nucleus. This process is a key event in the TGF-β signaling pathway, which regulates gene expression involved in cell differentiation and extracellular matrix synthesis researchgate.net.

Research indicates that the inhibition of CaMKII activity effectively blocks DPP-mediated Smad1 phosphorylation in mesenchymal cells nih.govnih.gov. The activation of Smad1, facilitated by CaMKII, leads to the expression of critical osteogenic markers such as Runx2, Osterix, DMP1, Bone sialoprotein, Osteocalcin, NFATc1, and Schnurri-2. These markers are integral to the process of osteoblast differentiation nih.govnih.gov. Therefore, DPP appears to initiate a signaling pathway involving CaMKII and Smad proteins, thereby committing pluripotent stem cells to an osteogenic fate and highlighting CaMKII's significant role in osteoblast differentiation.

Compound List:

this compound

Autocamtide-2-related inhibitory peptide (AIP)

[Ala286]CaMK 281-302

Dentin phosphophoryn (DPP)

Smad1

CaMKII (Calcium/calmodulin-dependent protein kinase II)

CaMKIV

Runx2

Osterix

DMP1

Bone sialoprotein

Osteocalcin

NFATc1

Schnurri-2

Future Directions and Emerging Research Opportunities for Ala9 Autocamtide 2 and Camkii Inhibition

The development of [Ala9]-Autocamtide 2, a non-phosphorylatable analog of Autocamtide-2 (B15508805), provided researchers with a highly potent and specific tool to investigate the myriad roles of the Ca2+/calmodulin-dependent protein kinase II (CaMKII). anaspec.comnih.govsigmaaldrich.com As a competitive inhibitor of CaMKII, it has been instrumental in elucidating the kinase's function in cellular processes. anaspec.comnih.gov Building on this foundation, current and future research is poised to expand our understanding and therapeutic application of CaMKII modulation.

Q & A

Q. What is the structural basis of [Ala9]-Autocamtide 2's specificity for CaMKII inhibition?

this compound is a synthetic 13-amino acid peptide (H2N-KKALRRQEAVDAL-OH) with a substitution of alanine at position 9, which disrupts autophosphorylation while maintaining high affinity for CaMKII's catalytic domain. The peptide binds to the kinase's autophosphorylation site, acting as a non-competitive inhibitor by sterically blocking substrate access . Structural studies suggest that its selectivity arises from interactions between the arginine-rich motif (RR) and CaMKII's regulatory domain, which stabilizes the inactive conformation .

Q. How does this compound compare to other CaMKII inhibitors in terms of selectivity and potency?

this compound exhibits superior specificity for CaMKII (IC50 = 40 nM) compared to broad-spectrum inhibitors like KN-93. It shows no cross-reactivity with CaMKIV, PKA, or PKC at concentrations up to 1 µM, validated via kinase profiling assays using fluorogenic substrates (e.g., DEVD-AMC for caspases) . Researchers should confirm specificity using negative controls (e.g., scrambled peptide) and activity assays under physiological Ca<sup>2+</sup>/calmodulin conditions .

Q. What experimental methods are recommended for validating this compound's inhibitory activity in vitro?

  • Kinase Activity Assays : Use recombinant CaMKII with γ-<sup>32</sup>P-ATP and a substrate like syntide-2. Measure inhibition via scintillation counting or phospho-specific antibodies .
  • Fluorescence-Based Assays : Employ FRET reporters (e.g., CaMKII FRET biosensors) to monitor real-time inhibition kinetics .
  • Dose-Response Curves : Generate IC50 values using 8–12 concentrations of this compound (1 nM–10 µM) and normalize to vehicle controls .

Q. How should this compound be stored and reconstituted to maintain stability?

Store lyophilized peptide at –80°C in aliquots to avoid freeze-thaw cycles. Reconstitute in HPLC-grade water or neutral buffer (pH 7.4) to a stock concentration of 1–10 mM. Avoid acidic solutions (e.g., HCl) to prevent aggregation. Verify purity (>95%) via reverse-phase HPLC and mass spectrometry before use .

Advanced Research Questions

Q. How to design experiments to assess this compound's efficacy in neuronal plasticity studies?

  • In Vitro Models : Apply 1–10 µM this compound to hippocampal slices during long-term potentiation (LTP) induction. Measure changes in EPSP slope and spine density using electrophysiology and confocal imaging .
  • In Vivo Models : Use transgenic mice expressing AIP (autocamtide-2-related inhibitory peptide) to study CaMKII's role in memory consolidation via Morris water maze or fear conditioning .
  • Controls : Include scrambled peptide and CaMKII knockout models to isolate target effects .

Q. What strategies are recommended for resolving contradictory data on this compound's off-target effects in kinase profiling studies?

  • Broad-Spectrum Kinase Screening : Test against a panel of 100+ kinases (e.g., KinomeScan) at 10× IC50 to identify off-target interactions .
  • Structural Modeling : Perform molecular docking simulations to predict binding to non-CaMKII kinases (e.g., PKA) and validate via mutagenesis .
  • Data Normalization : Account for batch variability in peptide synthesis and kinase assay conditions (e.g., ATP concentration, divalent cations) .

Q. How should researchers optimize in vivo delivery methods for this compound in neurological models?

  • Intracerebroventricular (ICV) Injection : Deliver 1–5 nmol peptide in artificial CSF via osmotic pumps for sustained inhibition .
  • Cell-Penetrating Modifications : Conjugate with TAT or myristoylated tags to enhance blood-brain barrier permeability .
  • Pharmacokinetic Profiling : Measure plasma and tissue half-life using radiolabeled peptide (e.g., <sup>3</sup>H- or <sup>125</sup>I-labeled) and adjust dosing intervals .

Q. What are common sources of variability in IC50 measurements for this compound across experimental models?

  • Enzyme Source : Variability in recombinant vs. native CaMKII purification (e.g., post-translational modifications) .
  • Assay Conditions : Differences in Mg<sup>2+</sup>/Ca<sup>2+</sup> ratios, temperature, and substrate competition .
  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) with constraints on Hill slope and baseline activity to improve reproducibility .

Q. How can researchers investigate this compound's role in CaMKII-mediated arrhythmias?

  • Ex Vivo Heart Models : Perfuse Langendorff hearts with 100 nM this compound and measure spontaneous Ca<sup>2+</sup> release using fluorescent dyes (e.g., Fluo-4) .
  • Electrophysiology : Patch-clamp cardiomyocytes to assess action potential duration and early afterdepolarizations (EADs) .
  • Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated tissue to identify CaMKII-dependent pathways (e.g., RyR2 phosphorylation) .

Q. What methodological precautions are critical when using this compound in long-term studies?

  • Stability Monitoring : Assess peptide degradation via MALDI-TOF MS at weekly intervals .
  • Toxicity Screening : Conduct MTT assays and caspase-3 activity tests (e.g., DEVD-AMC cleavage) to rule out apoptosis .
  • Behavioral Confounders : Control for stress-induced CaMKII activation in animal models by standardizing housing conditions .

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